4,4',4''-Tris[9,9-dimethylfluoren-2-yl(phenyl)amino]triphenylamine
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Overview
Description
4,4’,4’'-Tris[9,9-dimethylfluoren-2-yl(phenyl)amino]triphenylamine is a complex organic compound with the molecular formula C81H66N4. It is known for its applications in materials science, particularly in the field of organic electronics. This compound is often used as a hole-transport material in organic light-emitting diodes (OLEDs) due to its excellent charge-transport properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-Tris[9,9-dimethylfluoren-2-yl(phenyl)amino]triphenylamine typically involves multi-step organic reactions. One common method includes the reaction of 9,9-dimethylfluorene with aniline derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) in a solvent such as toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to achieve high purity levels (>98.0% as determined by HPLC) .
Chemical Reactions Analysis
Types of Reactions
4,4’,4’'-Tris[9,9-dimethylfluoren-2-yl(phenyl)amino]triphenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl and fluorene moieties.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
4,4’,4’'-Tris[9,9-dimethylfluoren-2-yl(phenyl)amino]triphenylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in bioimaging and biosensing due to its fluorescent properties.
Medicine: Explored for its potential in drug delivery systems and as a component in diagnostic tools.
Industry: Widely used in the production of OLEDs, photovoltaic cells, and other optoelectronic devices.
Mechanism of Action
The mechanism by which 4,4’,4’'-Tris[9,9-dimethylfluoren-2-yl(phenyl)amino]triphenylamine exerts its effects is primarily through its ability to transport holes in electronic devices. The compound facilitates the movement of positive charges (holes) through its conjugated structure, enhancing the efficiency of devices like OLEDs. The molecular targets include the active layers of these devices, where it interacts with other materials to improve charge mobility .
Comparison with Similar Compounds
Similar Compounds
4,4’,4’'-Tris(N-(naphthalen-2-yl)-N-phenyl-amino)-triphenylamine: Known for its use in optoelectronic devices as a phosphorescent host.
4,4’,4’'-Tris(carbazol-9-yl)-triphenylamine: Used as a hole-transport material in OLEDs.
Uniqueness
4,4’,4’'-Tris[9,9-dimethylfluoren-2-yl(phenyl)amino]triphenylamine stands out due to its unique combination of high thermal stability, excellent charge-transport properties, and compatibility with various electronic materials. These characteristics make it a preferred choice for high-performance optoelectronic devices .
Properties
IUPAC Name |
4-N-(9,9-dimethylfluoren-2-yl)-1-N,1-N-bis[4-(N-(9,9-dimethylfluoren-2-yl)anilino)phenyl]-4-N-phenylbenzene-1,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C81H66N4/c1-79(2)73-31-19-16-28-67(73)70-49-46-64(52-76(70)79)83(55-22-10-7-11-23-55)61-40-34-58(35-41-61)82(59-36-42-62(43-37-59)84(56-24-12-8-13-25-56)65-47-50-71-68-29-17-20-32-74(68)80(3,4)77(71)53-65)60-38-44-63(45-39-60)85(57-26-14-9-15-27-57)66-48-51-72-69-30-18-21-33-75(69)81(5,6)78(72)54-66/h7-54H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBDISDSCLKKRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)N(C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC9=C(C=C8)C1=CC=CC=C1C9(C)C)C1=CC=C(C=C1)N(C1=CC=CC=C1)C1=CC2=C(C=C1)C1=CC=CC=C1C2(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H66N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1095.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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